Product packaging for 2-Bromo-3-fluoro-6-methoxybenzaldehyde(Cat. No.:CAS No. 1780200-30-7)

2-Bromo-3-fluoro-6-methoxybenzaldehyde

Cat. No.: B2892533
CAS No.: 1780200-30-7
M. Wt: 233.036
InChI Key: JZGANHGCQQLIPV-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS 1780200-30-7) is a multifunctional benzaldehyde derivative of high interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 6 BrFO 2 and a molecular weight of 233.03 g/mol, this compound serves as a versatile synthetic intermediate . Its structure incorporates three distinct reactive sites: the aldehyde group (-CHO) ideal for nucleophilic addition and condensation reactions, a bromine atom suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), and a fluorine atom that can influence the electronic properties and metabolic stability of resulting molecules . This combination of features makes it a valuable building block for constructing complex, functionalized aromatic systems, particularly in the discovery and development of active pharmaceutical ingredients (APIs) and other biologically active compounds. Researchers utilize this compound to introduce a specific, multi-halogenated benzaldehyde scaffold into target molecules. Proper handling is essential; this product is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To ensure stability, it is recommended to store the material under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B2892533 2-Bromo-3-fluoro-6-methoxybenzaldehyde CAS No. 1780200-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoro-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGANHGCQQLIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 3 Fluoro 6 Methoxybenzaldehyde

Precursor-Based Synthetic Routes

Precursor-based syntheses commence with a starting material that already contains the core aromatic structure, which is then chemically modified to introduce the desired aldehyde functionality.

Derivations from Halogenated Anilines (e.g., Sandmeyer Analogues)

A plausible and widely utilized method for the conversion of an aryl amine to an aryl halide is the Sandmeyer reaction. nih.govwikipedia.org This reaction provides a pathway to introduce a bromo substituent from a corresponding aniline (B41778) precursor, such as 2-amino-3-fluoro-6-methoxybenzaldehyde or by converting 2-bromo-3-fluoro-6-methoxyaniline (B2511626) into the target aldehyde. The general mechanism involves the diazotization of the primary aromatic amine, followed by a copper(I)-catalyzed displacement of the diazonium group. wikipedia.org

The synthesis would initiate with the formation of a diazonium salt from 2-bromo-3-fluoro-6-methoxyaniline using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent reaction with a copper(I) cyanide would yield a benzonitrile (B105546) intermediate. This nitrile can then be reduced to the corresponding aldehyde. For instance, a suggested route for a similar compound involves the reduction of the nitrile using Raney-Ni and formic acid. researchgate.net

Table 1: Hypothetical Sandmeyer-Type Route Overview

Step Precursor Reagents Intermediate
1 2-Bromo-3-fluoro-6-methoxyaniline NaNO₂, HCl 2-Bromo-3-fluoro-6-methoxydiazonium chloride
2 2-Bromo-3-fluoro-6-methoxydiazonium chloride CuCN 2-Bromo-3-fluoro-6-methoxybenzonitrile

Oxidation of Corresponding (2-Bromo-3-fluoro-6-methoxyphenyl)methanol Precursors

The oxidation of a primary benzylic alcohol to an aldehyde is a fundamental and efficient transformation in organic synthesis. The precursor, (2-bromo-3-fluoro-6-methoxyphenyl)methanol, can be oxidized to the target benzaldehyde (B42025) using a variety of modern oxidizing agents that are known for their mildness and high selectivity, thereby minimizing over-oxidation to the carboxylic acid.

Commonly employed reagents for this type of transformation include:

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that allows for the selective and mild oxidation of primary alcohols to aldehydes at room temperature in solvents like dichloromethane (B109758). organic-chemistry.orgorganic-chemistry.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, at low temperatures. It is highly effective for the synthesis of aldehydes from primary alcohols. alfa-chemistry.comresearchgate.net

Table 2: Comparison of Common Oxidation Reagents

Reagent Typical Conditions Advantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temperature Mild conditions, high yields, commercially available. organic-chemistry.orgorganic-chemistry.org
Swern Oxidation (DMSO, (COCl)₂) CH₂Cl₂, -78 °C, then Et₃N Excellent for sensitive substrates, avoids heavy metals. alfa-chemistry.comchem-station.com

The choice of oxidant would depend on the stability of the substrate and the desired scale of the reaction. For a highly functionalized molecule like (2-bromo-3-fluoro-6-methoxyphenyl)methanol, the mild conditions offered by DMP or Swern oxidation would likely be preferable.

Formylation Strategies and Reagents

Formylation involves the direct introduction of a formyl group (-CHO) onto an aromatic ring. Several classic named reactions can be employed for this purpose, with the choice of reagent depending on the activation of the aromatic substrate. organic-chemistry.org

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.orgthieme-connect.de The precursor for this route would be 1-bromo-2-fluoro-5-methoxybenzene. The electron-donating methoxy (B1213986) group activates the ring towards electrophilic substitution.

Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formyl source for the formylation of highly activated aromatic compounds, such as phenols. thieme-connect.de

Rieche Formylation: Using dichloromethyl methyl ether in the presence of a Lewis acid, this method can also introduce a formyl group onto activated aromatic rings.

Given the substitution pattern of 1-bromo-2-fluoro-5-methoxybenzene, the Vilsmeier-Haack reaction would be a primary candidate for investigation, as the methoxy group should direct the formylation to an ortho position.

Regioselective Synthesis Approaches

Regioselective methods aim to introduce functional groups at specific positions on the aromatic ring, which is crucial for the synthesis of highly substituted compounds like 2-bromo-3-fluoro-6-methoxybenzaldehyde.

Directed C–H Activation Strategies

Directed C–H activation, particularly through directed ortho-metalation (DoM), is a powerful strategy for regioselective functionalization. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.org

For the synthesis of this compound, the precursor would be 1-bromo-2-fluoro-5-methoxybenzene. The methoxy group is a well-established DMG. The lithiation would be expected to occur at the C6 position, directed by the methoxy group. The subsequent quenching of the resulting aryllithium intermediate with a formylating agent, such as dimethylformamide (DMF), would yield the target aldehyde. thieme-connect.de

Table 3: Directed ortho-Metalation and Formylation

Substrate Directing Group Lithiating Agent Formylating Agent Expected Product

The regioselectivity is controlled by the directing ability of the methoxy group, which generally overrides the electronic effects of the halogen substituents.

Metal-Halogen Exchange with Subsequent Formylation

Metal-halogen exchange is another potent method for generating aryllithium or aryl Grignard reagents, which can then be formylated. wikipedia.org This strategy is particularly useful when a bromine or iodine atom is already present at the desired position of functionalization. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

A potential precursor for this route could be a di-halogenated compound such as 1,3-dibromo-2-fluoro-5-methoxybenzene. By carefully controlling the reaction conditions (e.g., low temperature), it may be possible to achieve a selective metal-halogen exchange at one of the bromine positions. The choice of which bromine undergoes exchange would be influenced by the electronic and steric environment. Subsequent reaction with DMF would introduce the aldehyde group.

The generation of an organometallic intermediate at the C2 position, followed by formylation, would lead to the desired product. This approach relies on the differential reactivity of the halogen atoms on the aromatic ring.

Multi-Step Synthesis Pathways and Optimization

A common strategy for constructing such molecules involves the sequential introduction of functional groups onto a simpler aromatic core. One potential pathway could start from a commercially available fluorinated anisole (B1667542) derivative, followed by bromination and formylation.

Representative Synthetic Pathway:

A hypothetical multi-step synthesis could be envisioned starting from 2-fluoro-5-methoxyaniline.

Sandmeyer Reaction: The synthesis can initiate with the conversion of an amino group on a precursor molecule into a bromine atom. For instance, starting with 2-fluoro-5-methoxyaniline, a diazotization reaction followed by a Sandmeyer reaction with cuprous bromide would introduce the bromine atom at the desired position.

Formylation: The next crucial step is the introduction of the aldehyde group (formylation). This can be achieved through various methods, such as the Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide (DMF), or through ortho-lithiation followed by quenching with an electrophilic formylating agent like DMF. The directing effects of the existing substituents (fluoro and methoxy groups) are critical for achieving the correct regioselectivity.

Purification: Each step is typically followed by a purification process, such as column chromatography or recrystallization, to isolate the intermediate product in high purity before proceeding to the next step.

For example, in the formylation step, the temperature must be carefully controlled. Ortho-lithiation reactions often require cryogenic temperatures (e.g., -78°C) to prevent side reactions and ensure stability of the lithiated intermediate. google.com The choice of base for lithiation and the solvent system can also significantly impact the reaction's success.

The following table outlines typical parameters that are subject to optimization in the synthesis of substituted benzaldehydes.

ParameterRange/OptionsGoal of Optimization
Temperature -78°C to 100°CImprove reaction rate, minimize side products, control selectivity.
Solvent Toluene, THF, DichloromethaneEnhance solubility of reactants, influence reaction mechanism.
Catalyst Palladium complexes, Lewis acidsIncrease reaction speed, improve selectivity.
Reagent Ratio Stoichiometric to excessDrive reaction to completion, control product distribution.
Reaction Time Minutes to hoursEnsure complete conversion without product degradation.

This table presents generalized data for the optimization of reactions involved in the synthesis of functionalized aromatic aldehydes.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of complex molecules like this compound is an increasingly important area of research, aimed at reducing the environmental impact of chemical manufacturing. While specific green synthesis routes for this compound are not documented, general strategies for making the synthesis of aromatic aldehydes more sustainable can be applied.

The core principles of green chemistry focus on maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, and increasing energy efficiency.

Potential Green Approaches:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key green chemistry approach is to replace these with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. For instance, certain oxidation reactions to produce aldehydes can be performed in aqueous media. mdpi.com

Catalytic Reactions: The use of catalytic reagents is preferred over stoichiometric ones because catalysts are used in smaller amounts and can be recycled and reused. For the synthesis of aromatic aldehydes, advancements have been made in using photocatalysts that can be activated by visible light, reducing the need for high-energy inputs. rsc.org

Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild conditions (room temperature and neutral pH). Bioreduction of aromatic aldehydes using enzymes from sources like Aloe vera has been demonstrated as a green alternative to traditional reduction methods that use metal hydrides. scielo.org.mx

Mechanochemistry: This approach involves conducting reactions in the solid state with minimal or no solvent, using mechanical force (e.g., ball milling) to initiate the reaction. Mechanochemical methods have been successfully applied to the allylation of aromatic aldehydes, offering a greener alternative to solvent-based processes. nih.gov

Renewable Feedstocks: A long-term goal of green chemistry is to source starting materials from renewable biomass rather than petrochemicals. Research has shown that aromatic aldehydes like vanillin (B372448) can be produced from lignin, a component of biomass, through processes like catalytic fractionation and ozonolysis. rsc.org

The table below summarizes some green chemistry alternatives to traditional synthetic methods relevant to the synthesis of aromatic aldehydes.

Traditional MethodGreen AlternativePrinciple Applied
Oxidation with heavy metals (e.g., CrO₃)Oxidation with H₂O₂ and a selenium catalyst in water. mdpi.comUse of less hazardous reagents; safer solvents.
Reduction with metal hydrides (e.g., NaBH₄)Bioreduction using plant extracts (Aloe vera). scielo.org.mxUse of renewable feedstocks; catalysis.
Solvent-based reactionsMechanochemical synthesis (ball milling). nih.govUse of safer solvents/solvent-free conditions.
High-temperature reactionsPhoto-organocatalytic synthesis using visible light. rsc.orgDesign for energy efficiency.

This table illustrates general green chemistry approaches that could be adapted for the synthesis of functionalized aromatic aldehydes.

By integrating these principles into the design of synthetic pathways for compounds like this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity and Synthetic Transformations of 2 Bromo 3 Fluoro 6 Methoxybenzaldehyde

Carbonyl Group Reactivity

The reactivity of the carbonyl group in 2-bromo-3-fluoro-6-methoxybenzaldehyde is a focal point for a variety of synthetic transformations. The aldehyde functionality, characterized by a polarized carbon-oxygen double bond, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of electron-withdrawing groups (bromo and fluoro) and an electron-donating group (methoxy) on the aromatic ring can modulate the reactivity of this carbonyl group.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. While specific studies on this compound are not extensively documented in publicly available literature, the principles of these reactions are well-established. Nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

A common example of nucleophilic addition is the Grignard reaction. The reaction of this compound with a Grignard reagent (R-MgX) would be expected to proceed via nucleophilic addition to the carbonyl group, forming a secondary alcohol after an acidic workup. The general scheme for this reaction is depicted below:

Reaction Scheme: Grignard Reaction

The choice of the Grignard reagent would determine the nature of the 'R' group attached to the carbinol carbon.

Reduction Reactions to Alcohol Derivatives

The aldehyde group of this compound can be readily reduced to a primary alcohol, (2-bromo-3-fluoro-6-methoxyphenyl)methanol. This transformation is a cornerstone of organic synthesis, allowing for the conversion of an aldehyde to a less oxidized functional group.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for its selectivity for aldehydes and ketones.

Table 1: Hypothetical Reduction of this compound

Reducing Agent Solvent Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol (2-Bromo-3-fluoro-6-methoxyphenyl)methanol

Oxidation Reactions to Carboxylic Acid Derivatives

Oxidation of the aldehyde functionality in this compound would yield the corresponding carboxylic acid, 2-bromo-3-fluoro-6-methoxybenzoic acid. This transformation is synthetically useful for introducing a carboxylic acid group, which can undergo a wide range of further reactions.

Several oxidizing agents can accomplish this conversion. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test. A patent describes a method for preparing 2,3-difluoro-6-methoxybenzoic acid from the corresponding aldehyde using hydrogen peroxide and potassium hydroxide, suggesting a similar approach could be applicable. google.com

Table 2: Potential Oxidizing Agents for this compound

Oxidizing Agent Typical Conditions Product
Potassium Permanganate (KMnO₄) Basic, followed by acidification 2-Bromo-3-fluoro-6-methoxybenzoic acid
Chromic Acid (H₂CrO₄) Acidic 2-Bromo-3-fluoro-6-methoxybenzoic acid
Silver Oxide (Ag₂O) Ammoniacal solution (Tollens' reagent) 2-Bromo-3-fluoro-6-methoxybenzoic acid

Note: The reactivity and yield would be subject to experimental verification.

Condensation Reactions, Including Schiff Base Formation

The carbonyl group of this compound can participate in condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff bases are versatile intermediates in organic synthesis and are also of interest for their biological activities. The formation of a Schiff base from this compound and a generic primary amine (R-NH₂) would proceed as follows:

Reaction Scheme: Schiff Base Formation

Aromatic Ring Reactivity

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, proceeding through an addition-elimination mechanism. The viability of this reaction depends on three main factors: the presence of a good leaving group, the presence of strong electron-withdrawing groups to activate the ring, and the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex.

In the case of this compound, the aromatic ring is substituted with both activating and deactivating groups for SNAr. The aldehyde group (-CHO) is a moderate electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions. Conversely, the methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, which deactivates the ring for SNAr.

The compound possesses two potential leaving groups: bromide and fluoride (B91410). In SNAr reactions, fluoride is generally a much better leaving group than bromide due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the attack of a nucleophile. wuxiapptec.comebyu.edu.tr The fluorine atom at C-3 is meta to the aldehyde group, while the bromine at C-2 is ortho. Although the aldehyde group activates the ortho position, the adjacent methoxy group at C-6 exerts a deactivating, electron-donating effect. Therefore, SNAr reactions, if they occur, are expected to be challenging and may require forcing conditions. If substitution does take place, it would most likely involve the displacement of the fluoride ion due to its superior lability as a leaving group in this context.

SubstituentPositionElectronic Effect (for SNAr)Influence on Reactivity
Aldehyde (-CHO)C-1Electron-withdrawing (-I, -R)Activating
Bromo (-Br)C-2Inductively withdrawing (-I)Leaving Group
Fluoro (-F)C-3Inductively withdrawing (-I)Leaving Group (preferred)
Methoxy (-OCH₃)C-6Resonance donating (+R), Inductively withdrawing (-I)Deactivating

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen, following the general trend: I > Br > Cl >> F. For this compound, this reactivity difference allows for highly selective functionalization at the C-Br bond, leaving the C-F bond intact for potential subsequent transformations.

Suzuki Reaction: The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. The C-2 bromine of this compound can be selectively coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl structures. Typical conditions involve catalysts like Pd(PPh₃)₄ with bases such as K₂CO₃ or Cs₂CO₃ in a solvent mixture like toluene/water or dioxane/water. organic-chemistry.orgnih.gov

Sonogashira Reaction: This reaction couples aryl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The bromine atom at the C-2 position serves as the reactive site for coupling with a wide array of alkynes, leading to the synthesis of 2-alkynyl-3-fluoro-6-methoxybenzaldehyde derivatives. Copper-free conditions have also been developed, often employing bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.orgnih.govucsb.edu

Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.comrsc.org The C-Br bond of the title compound can readily participate in Heck reactions with alkenes like acrylates, styrenes, or other olefins to introduce a vinyl group at the C-2 position.

Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical BaseResulting Structure
Suzuki Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ or PdCl₂(dppf)Cs₂CO₃ or K₃PO₄2-Aryl-3-fluoro-6-methoxybenzaldehyde
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ / CuIEt₃N or Piperidine2-(Alkynyl)-3-fluoro-6-methoxybenzaldehyde
Heck Alkene (CH₂=CHR)Pd(OAc)₂ / P(o-tol)₃Et₃N or NaOAc2-(Alkenyl)-3-fluoro-6-methoxybenzaldehyde

Methoxy Group Transformations

Demethylation Reactions

The cleavage of aryl methyl ethers is a common transformation in the synthesis of phenols, which are often valuable synthetic intermediates or final products. The methoxy group in this compound can be selectively cleaved to yield the corresponding phenol, 2-bromo-3-fluoro-6-hydroxybenzaldehyde.

The most widely used reagent for this transformation is boron tribromide (BBr₃). nih.govnih.gov The reaction proceeds via coordination of the Lewis acidic boron atom to the methoxy oxygen, followed by an Sₙ2 attack of a bromide ion on the methyl group, releasing methyl bromide. These reactions are typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at low temperatures (e.g., -78 °C) to control the reactivity of BBr₃ and prevent potential side reactions with the aldehyde functionality. researchgate.netchem-station.com Other reagents capable of effecting this transformation include strong protic acids like hydrobromic acid (HBr) or other Lewis acids such as aluminum chloride (AlCl₃). chem-station.comreddit.com

ReagentTypical ConditionsMechanism
Boron Tribromide (BBr₃)DCM, -78 °C to rtLewis acid-mediated cleavage
Hydrobromic Acid (HBr)Acetic Acid, refluxStrong acid protonation, Sₙ2 attack by Br⁻
Aluminum Chloride (AlCl₃)Dichloromethane, 0 °C to refluxLewis acid-mediated cleavage

Halogen Reactivity

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates, which can then be treated with various electrophiles. The rate of this exchange is highly dependent on the halogen, following the order I > Br > Cl >> F. wikipedia.org

In this compound, the significant difference in reactivity between bromine and fluorine allows for a highly regioselective halogen-metal exchange at the C-Br bond. Treatment of the compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C or below) in a solvent like THF, results in the formation of a 2-lithio-3-fluoro-6-methoxybenzaldehyde intermediate. ias.ac.in The extremely low temperature is crucial to prevent the newly formed aryllithium species from undergoing nucleophilic attack on the aldehyde group of another molecule. This organolithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the C-2 position. A combination of i-PrMgCl and n-BuLi has also been reported as an effective system for bromine-metal exchange, which can sometimes avoid issues of intermolecular quenching. mdpi.comnih.gov

Reagent SequenceElectrophile (E⁺)Product
1. n-BuLi, THF, -78 °CH₂O3-Fluoro-6-methoxybenzaldehyde
2. E⁺
1. n-BuLi, THF, -78 °CCO₂ then H₃O⁺3-Fluoro-2-formyl-4-methoxybenzoic acid
2. E⁺
1. n-BuLi, THF, -78 °CDMF3-Fluoro-6-methoxyisophthalaldehyde
2. E⁺
1. n-BuLi, THF, -78 °CCH₃I3-Fluoro-2-methyl-6-methoxybenzaldehyde
2. E⁺

Influence of Halogen Substituents on Reactivity and Regioselectivity

The presence of both bromine and fluorine on the same aromatic ring imparts distinct and complementary reactivity to this compound, enabling a high degree of control over synthetic transformations.

The electronic properties of halogens are characterized by a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). libretexts.orgwikipedia.org These effects, combined with the inherent bond strengths of C-Br versus C-F, govern the regioselectivity of various reactions.

In Nucleophilic Aromatic Substitution (SNAr): The regioselectivity is governed by a combination of leaving group ability and electronic activation. Here, the C-F bond is significantly more reactive than the C-Br bond. wuxiapptec.com The outcome is determined by which position is more activated toward nucleophilic attack. The aldehyde group activates both ortho (C-2) and para positions. However, predicting the precise outcome in a poly-substituted system like this can be complex, as demonstrated in related polyhalogenated benzaldehydes where regioselectivity is highly specific. wuxiapptec.com

This "orthogonal" reactivity of the two halogen atoms makes this compound a valuable building block. It allows for sequential, site-selective functionalization, where one type of chemistry can be performed at the C-Br bond, followed by a different transformation at the C-F bond, providing a pathway to complex, highly substituted aromatic compounds.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For 2-Bromo-3-fluoro-6-methoxybenzaldehyde, a combination of 1H, 13C, and 19F NMR spectroscopy, along with two-dimensional techniques, would be required for a complete structural assignment.

Proton (1H) NMR Spectroscopy

Proton NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected 1H NMR spectrum of this compound would show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy (B1213986) protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine, fluorine, and aldehyde groups, and the electron-donating effect of the methoxy group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing further structural insights.

Table 1: Predicted 1H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-CHO 9.8 – 10.5 s -
Ar-H 7.0 – 7.8 m -
-OCH3 3.8 – 4.2 s -

(Note: This table is predictive and not based on experimental data.)

Carbon-13 (13C) NMR Spectroscopy

Carbon-13 NMR spectroscopy would identify all the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the aldehydic carbonyl carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons would be particularly informative, revealing the electronic effects of the various substituents on the benzene (B151609) ring.

Table 2: Predicted 13C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Aldehyde) 185 – 195
C-Br 110 – 120
C-F 155 – 165 (d, 1JC-F)
C-OCH3 150 – 160
Aromatic C-H 115 – 140
Aromatic C (quaternary) 120 – 150
-OCH3 55 – 65

(Note: This table is predictive and not based on experimental data.)

Fluorine-19 (19F) NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. The spectrum would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment. Furthermore, coupling between the fluorine atom and nearby protons (nJH-F) and carbons (nJC-F) would provide crucial information for assigning the signals in the 1H and 13C NMR spectra.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule and provides information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The strong carbonyl (C=O) stretch of the aldehyde group would be a prominent feature. Other key absorbances would include C-H stretches of the aromatic ring and the methoxy group, C=C stretches of the aromatic ring, and C-O stretches. The C-Br and C-F stretching vibrations would appear in the fingerprint region.

Table 3: Predicted FT-IR Data for this compound

Functional Group Predicted Absorption Range (cm-1)
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aldehyde) 2700 - 2900 (two bands)
C-H stretch (methoxy) 2850 - 2960
C=O stretch (aldehyde) 1680 - 1710
C=C stretch (aromatic) 1450 - 1600
C-O stretch (methoxy) 1000 - 1300
C-F stretch 1000 - 1400
C-Br stretch 500 - 600

(Note: This table is predictive and not based on experimental data.)

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique structure. The analysis of this compound via Raman spectroscopy would reveal characteristic peaks corresponding to the vibrations of its various functional groups and the aromatic ring system.

Due to the absence of extensive published experimental spectra for this specific compound, a theoretical approach using Density Functional Theory (DFT) is often employed to predict the Raman active modes. nih.govnih.govmdpi.com Such calculations would identify key vibrational frequencies. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. ias.ac.in The aldehydic C-H stretch would also present a characteristic, though often weaker, band in the 2700-2900 cm⁻¹ range.

The most intense and structurally informative region of the spectrum would contain the carbonyl (C=O) stretching frequency, expected around 1680-1700 cm⁻¹, and various aromatic ring stretching vibrations (C=C) between 1400 and 1650 cm⁻¹. drugtargetreview.com The presence of heavy (bromine) and electronegative (fluorine, oxygen) substituents influences the exact positions of these peaks. The C-Br stretching vibration is anticipated at lower frequencies, typically in the 500-650 cm⁻¹ range, while the C-F stretch would appear in the 1100-1300 cm⁻¹ region. The C-O stretching of the methoxy group would also produce characteristic bands. nptel.ac.in

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Functional Group Assignment
Aromatic C-H Stretch 3000 - 3100 C-H
Aldehyde C-H Stretch 2700 - 2900 C-H (aldehyde)
Carbonyl C=O Stretch 1680 - 1700 C=O (aldehyde)
Aromatic C=C Stretch 1400 - 1650 C=C (benzene ring)
C-F Stretch 1100 - 1300 C-F
C-O Stretch 1000 - 1250 C-O (methoxy)
C-Br Stretch 500 - 650 C-Br

Vibrational Assignments and Conformational Analysis

A complete vibrational assignment involves correlating each observed Raman (and infrared) band to a specific normal mode of vibration within the molecule. This is typically achieved by comparing experimental data with theoretical results from quantum chemical calculations, such as DFT. nih.govresearchgate.net These calculations not only predict the frequencies but also the potential energy distribution (PED), which describes the contribution of different internal coordinates (stretches, bends, torsions) to each vibrational mode.

Conformational analysis is crucial for understanding the three-dimensional structure and reactivity of this compound. The primary conformational flexibility arises from the orientation of the aldehyde group (-CHO) and the methoxy group (-OCH₃) relative to the benzene ring. For ortho-substituted benzaldehydes, steric and electronic interactions significantly influence the preferred conformation. researchgate.net

X-ray crystallographic studies on related ortho-bromoarylaldehydes have shown that steric hindrance can cause the plane of the carbonyl group to rotate away from co-planarity with the aromatic ring. researchgate.net In this compound, the aldehyde group is flanked by a bromine atom. It is predicted that the most stable conformer would be the one where the carbonyl oxygen is oriented trans to the bulky bromine substituent to minimize steric repulsion. Theoretical calculations could quantify the energy barriers to rotation around the C(ring)-CHO bond, confirming the lowest energy conformation.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. measurlabs.comalgimed.com For this compound, with the molecular formula C₈H₆BrFO₂, the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. algimed.com The technique can be performed using various ionization methods, with electrospray ionization (ESI) being common for generating ions of small molecules, often as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. mdpi.com

Table 2: Theoretical Exact Masses of this compound Adducts

Ion/Adduct Molecular Formula Theoretical Monoisotopic Mass (Da)
[M]⁺ [C₈H₆⁷⁹BrFO₂]⁺ 231.9535
[M]⁺ [C₈H₆⁸¹BrFO₂]⁺ 233.9515
[M+H]⁺ [C₈H₇⁷⁹BrFO₂]⁺ 232.9613
[M+H]⁺ [C₈H₇⁸¹BrFO₂]⁺ 234.9593
[M+Na]⁺ [C₈H₆⁷⁹BrFNaO₂]⁺ 254.9433
[M+Na]⁺ [C₈H₆⁸¹BrFNaO₂]⁺ 256.9412

Note: Masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O) and both stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Analysis of the fragmentation pattern, typically using electron ionization (EI) or tandem mass spectrometry (MS/MS), provides valuable structural information. Aromatic aldehydes exhibit characteristic fragmentation pathways. nptel.ac.inmiamioh.eduwhitman.edu

For this compound, the molecular ion peak ([M]⁺) would be prominent and would exhibit a characteristic isotopic pattern due to the presence of bromine. The natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), results in two peaks of nearly equal intensity separated by two mass units (the M and M+2 peaks), which is a definitive indicator for the presence of a single bromine atom. nptel.ac.in

Key fragmentation pathways would likely include:

α-Cleavage: Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion [M-H]⁺. This is often a very prominent peak in the spectra of aromatic aldehydes. docbrown.info

Loss of Formyl Radical: Cleavage of the C-C bond between the ring and the aldehyde group, resulting in the loss of the formyl radical (•CHO) to give an [M-29]⁺ ion. docbrown.info

Loss of Carbon Monoxide: Following the initial loss of a hydrogen atom, the resulting acylium ion can lose carbon monoxide (CO) to form a phenyl cation at [M-H-CO]⁺ or [M-29]⁺. docbrown.info

Loss of Methyl Radical: The methoxy group can fragment via the loss of a methyl radical (•CH₃) to yield an [M-15]⁺ ion.

Table 3: Plausible Mass Fragments of this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Ion Neutral Loss
232/234 [M]⁺ Molecular Ion -
231/233 [M-H]⁺ Acylium Ion H•
217/219 [M-CH₃]⁺ Loss of methyl CH₃•
203/205 [M-CHO]⁺ Phenyl Ion CHO•
203/205 [M-H-CO]⁺ Phenyl Ion H•, CO

Note: m/z values correspond to the major isotopic peaks.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound. nih.gov

While a specific crystal structure for this compound is not publicly available, studies on analogous multi-substituted benzaldehyde (B42025) derivatives provide insight into the likely solid-state interactions. nih.govrsc.org The crystal packing would be governed by a combination of weak intermolecular forces. Key interactions would likely include:

C-H···O Hydrogen Bonds: The aldehydic oxygen is a hydrogen bond acceptor, and it would likely form weak hydrogen bonds with aromatic C-H groups of neighboring molecules, influencing the supramolecular assembly. nih.gov

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding (e.g., Br···O, F···H interactions), which are directional interactions that can play a significant role in crystal engineering. rsc.org

An XRD analysis would confirm the predicted trans conformation of the aldehyde group relative to the ortho-bromine substituent and would reveal how the molecules pack together to form a stable crystalline solid.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scielo.br DFT calculations are used to determine the optimized geometry, vibrational frequencies, and other molecular properties by approximating the complex many-electron system based on its electron density. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides reliable results for organic molecules. scielo.brresearchgate.net

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This optimized structure represents the most stable conformation of the molecule.

The analysis would involve a systematic search of the potential energy surface by rotating the single bonds of the aldehyde (-CHO) and methoxy (B1213986) (-OCH₃) groups relative to the benzene (B151609) ring. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. For instance, the planarity of the benzene ring and the orientation of the substituent groups are determined. In similar substituted benzaldehydes, it has been shown that theoretical geometric parameters can be compared with experimental X-ray diffraction data to validate the computational model. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for 2-Bromo-3-fluoro-6-methoxybenzaldehyde
Parameter TypeAtoms InvolvedDescription of Expected Value
Bond LengthC=OTypical double bond length for a carbonyl group, slightly influenced by electronic effects of the ring substituents.
Bond LengthC-BrStandard carbon-bromine single bond length on an aromatic ring.
Bond LengthC-FStandard carbon-fluorine single bond length on an aromatic ring.
Bond AngleC-C-O (aldehyde)Angle expected to be near 120°, consistent with sp² hybridization, potentially distorted due to steric hindrance from adjacent substituents.
Dihedral AngleO=C-C=CThis angle indicates the degree of planarity between the aldehyde group and the aromatic ring. A value near 0° or 180° would suggest a high degree of planarity.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. nih.gov

The calculations yield a set of vibrational modes, each with a specific frequency and intensity. These modes correspond to the stretching, bending, and twisting of bonds within the molecule. The predicted spectrum can be compared with experimental FT-IR and FT-Raman data to help assign the observed spectral bands to specific molecular motions. For example, the strong C=O stretching frequency of the aldehyde group is a characteristic and easily identifiable peak.

Table 2: Predicted Principal Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
C-H stretch (aromatic)3100-3000Stretching of the carbon-hydrogen bonds on the benzene ring.
C-H stretch (aldehyde)2900-2800Stretching of the carbon-hydrogen bond in the -CHO group.
C=O stretch (aldehyde)1720-1700A strong, characteristic band from the carbonyl group stretching.
C=C stretch (aromatic)1600-1450Stretching vibrations within the aromatic ring.
C-F stretch1250-1000Stretching of the carbon-fluorine bond.
C-Br stretch680-515Stretching of the carbon-bromine bond.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical technique for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field, the method can accurately forecast the NMR spectrum.

These theoretical chemical shifts are typically calculated relative to a standard reference compound, such as Tetramethylsilane (TMS). Comparing the predicted spectrum with experimental results is crucial for confirming the molecular structure and assigning specific resonances to individual atoms in the molecule.

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound
Atom TypeAtom PositionExpected Chemical Shift (δ, ppm)
¹HAldehyde (-CHO)Expected to be highly deshielded (9.5-10.5 ppm) due to the electronegative oxygen atom.
¹HAromatic RingShifts are influenced by the electronic effects (inductive and resonance) of the bromo, fluoro, and methoxy groups.
¹HMethoxy (-OCH₃)Typically found in the 3.8-4.2 ppm range.
¹³CCarbonyl (C=O)Expected to be significantly downfield (185-195 ppm).
¹³CAromatic RingEach carbon will have a distinct chemical shift based on its direct and neighboring substituents (Br, F, OCH₃, CHO).
¹³CMethoxy (-OCH₃)Typically found in the 55-65 ppm range.

Electronic Structure Analysis

Analysis of the electronic structure provides fundamental information about a molecule's reactivity, stability, and optical properties. This involves examining the distribution of electrons in molecular orbitals and the resulting electrostatic potential.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. mdpi.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. semanticscholar.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap indicates that the molecule is more polarizable and more reactive.

Table 4: Frontier Molecular Orbital Properties for this compound
ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyE(HOMO)Indicates the molecule's ability to donate electrons. A higher energy value corresponds to a better electron donor.
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Indicates the molecule's ability to accept electrons. A lower energy value corresponds to a better electron acceptor.
HOMO-LUMO Energy GapΔE = E(LUMO) - E(HOMO)A primary indicator of chemical reactivity and kinetic stability. A larger gap implies greater stability.

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. nih.gov The MESP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (electron-rich areas) are colored red and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen. Conversely, regions of positive electrostatic potential (electron-poor areas) are colored blue and are susceptible to nucleophilic attack. For this compound, the MESP surface would likely show a significant negative potential around the carbonyl oxygen of the aldehyde group, making it a primary site for nucleophilic addition reactions. The hydrogen atoms and areas near the electron-withdrawing bromine and fluorine atoms would exhibit positive potential. scielo.br

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis provides insight into the stabilization energy (E(2)) associated with delocalization between donor (filled) and acceptor (unfilled) orbitals. For aromatic systems like this compound, NBO analysis would typically reveal key interactions, such as those between the lone pairs of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the benzene ring and the aldehyde group.

However, no specific NBO studies detailing the hyperconjugative interactions or providing stabilization energy data for this compound were found in the available scientific literature.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energies)

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to predict the reactivity and stability of a molecule. Global descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). Local descriptors, such as Fukui functions (f(r)), identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Average Local Ionization Energy provides insight into the regions from which an electron is most easily removed.

A comprehensive search for computational studies on this compound did not yield any data on its global reactivity descriptors or specific calculations of its Fukui functions and average local ionization energies.

Non-Linear Optical (NLO) Properties Prediction

Computational chemistry is a powerful tool for predicting the non-linear optical (NLO) properties of molecules. These studies typically involve calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀) to assess a compound's potential for applications in optoelectronics. The presence of electron-donating (methoxy) and electron-withdrawing (bromo, fluoro, aldehyde) groups on the benzene ring suggests that this compound could possess NLO properties.

Despite this potential, no published theoretical predictions or experimental data regarding the NLO properties, including polarizability and hyperpolarizability values, for this compound could be located.

Topological Analyses of Electron Density (e.g., QTAIM, ELF, LOL, NCI, RDG)

Topological analyses of electron density provide a profound understanding of chemical bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density (ρ(r)) to characterize bond critical points (BCPs) and define the nature of atomic interactions (covalent vs. closed-shell).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions reveal regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analysis: These methods are used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule.

Specific research applying these topological analysis methods to this compound has not been found. Therefore, no data on its bond critical points, electron localization basins, or non-covalent interaction plots are available.

Solvent Effects in Theoretical Modeling

Theoretical models often incorporate the effects of a solvent to provide more realistic predictions of a molecule's properties and reactivity in solution. Methods like the Polarizable Continuum Model (PCM) are used to simulate how a solvent environment influences molecular geometry, electronic structure, and spectral properties.

While the study of solvent effects is crucial for understanding the behavior of compounds in various media, no computational studies detailing the influence of different solvents on the properties of this compound were identified during the literature review.

Applications As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

As a multi-functional building block, 2-Bromo-3-fluoro-6-methoxybenzaldehyde offers several handles for chemical modification. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions. The bromo-substituent is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The fluoro and methoxy (B1213986) groups modulate the electronic properties of the ring and can influence the regioselectivity of subsequent reactions. This multi-functionality makes it a valuable precursor for creating complex molecular scaffolds, particularly in the fields of medicinal chemistry and materials science. nbinno.com

Synthesis of Heterocyclic Compounds

Substituted benzaldehydes are crucial starting materials for the synthesis of various heterocyclic systems, which form the core of many pharmaceuticals and biologically active compounds.

Indazoles: The presence of a bromine atom ortho to the aldehyde group makes this compound a suitable precursor for the synthesis of 2H-indazoles. A well-established method involves a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, often catalyzed by copper. organic-chemistry.orgacs.orgthieme-connect.com This reaction efficiently forms the necessary C-N and N-N bonds to construct the indazole ring system.

Benzosuberone Derivatives: A structurally similar compound, 2-Fluoro-3-methoxybenzaldehyde, is used to construct benzosuberone cores. ossila.com The synthesis pathway involves an initial Wittig reaction with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, followed by a Friedel-Crafts acylation using Eaton's reagent (phosphorus pentoxide and methanesulfonic acid) to form the seven-membered cycloheptanone (B156872) ring. ossila.com The bromo-substituent on the target compound, this compound, offers an additional site for further derivatization.

Hydroisoquinolines and Acridinones: The closely related precursor 2-Fluoro-3-methoxybenzaldehyde is also employed in the synthesis of bicyclic heterocycles such as hydroisoquinolines and acridinones. ossila.com Acridone synthesis, for instance, can be achieved through methods like the Ullmann condensation, which involves the cyclization of N-phenylanthranilic acids. jocpr.com

Quinazolines: Quinazolines are another class of heterocyclic compounds that can be synthesized from precursors like 2-Fluoro-3-methoxybenzaldehyde. ossila.com Various synthetic strategies exist for quinazoline (B50416) synthesis, and the functional groups on this compound make it an adaptable starting material for such transformations. organic-chemistry.orgnih.gov

Table 1: Heterocyclic Compounds Synthesized from this compound and Related Precursors


HeterocycleKey Synthetic ReactionPrecursor Mentioned in ResearchReference
IndazolesCopper-catalyzed three-component reaction (2-bromobenzaldehyde, primary amine, sodium azide)2-Bromobenzaldehydes (general class) nbinno.com, organic-chemistry.org
Benzosuberone DerivativesWittig reaction followed by Friedel-Crafts acylation2-Fluoro-3-methoxybenzaldehyde thieme-connect.com
HydroisoquinolinesGeneral bicyclic heterocycle synthesis2-Fluoro-3-methoxybenzaldehyde thieme-connect.com
AcridinonesGeneral bicyclic heterocycle synthesis (e.g., Ullmann condensation)2-Fluoro-3-methoxybenzaldehyde thieme-connect.com
QuinazolinesGeneral bicyclic heterocycle synthesis2-Fluoro-3-methoxybenzaldehyde thieme-connect.com

Derivatization for Specialized Reagents

The unique electronic and structural features of this compound allow for its conversion into highly specialized chemical tools.

A related compound, 2-Bromo-6-fluorobenzaldehyde, serves as a precursor for the synthesis of NMR probes used to determine the enantiopurity of chiral molecules. Specifically, it can be converted into a fluoro-2-formylphenyl boronic acid. This specialized reagent acts as a probe that can differentiate between enantiomers of sulfinamides, which are important chiral auxiliaries in asymmetric synthesis. The differentiation is observable through changes in both ¹H and ¹⁹F NMR spectra.

Substituted benzaldehydes are valuable in the synthesis of ligands for coordination chemistry. The aldehyde group can be condensed with amines to form Schiff base ligands, which are widely used in catalysis and materials science. rsc.org Furthermore, the bromo-substituent can be converted into other functional groups, such as a diphenylphosphine (B32561) group via reaction with a Grignard reagent, to create phosphine-based ligands. wikipedia.org These ligands can coordinate with various metal centers, leading to catalysts with tailored electronic and steric properties.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Bromo-3-fluoro-6-methoxybenzaldehyde and related compounds will increasingly prioritize sustainability and efficiency. Traditional multi-step syntheses are often resource-intensive and generate significant waste. Modern approaches aim to mitigate these issues through principles of green chemistry. nih.govrug.nl

One promising direction is the development of one-pot, multi-reaction procedures. acs.org For instance, a process could be envisioned that combines bromination, fluorination, and formylation of a suitable methoxy (B1213986) precursor in a single reaction vessel, minimizing intermediate purification steps, solvent usage, and reaction time. Such procedures often rely on stable intermediates, like aluminum hemiaminals, which can protect a latent aldehyde during one transformation (e.g., a cross-coupling reaction at the bromo-position) before being revealed in the final step. rug.nlresearchgate.net

Catalysis is another cornerstone of sustainable synthesis. Research into novel catalytic systems can provide pathways that are more selective and efficient. This includes:

Photocatalysis: Utilizing light to drive reactions, often under mild conditions, reducing the need for high temperatures and harsh reagents. rsc.org

Electrosynthesis: Employing electricity to mediate redox reactions, which can replace traditional oxidizing or reducing agents and minimize waste. rsc.org

Biocatalysis: Using enzymes to perform specific chemical transformations with high chemo-, regio-, and stereoselectivity. researchgate.net

Furthermore, the choice of reagents and solvents is critical. Future methodologies will likely focus on replacing hazardous substances with greener alternatives. This could involve using gaseous nitrogen dioxide for oxidation of precursor alcohols in solvent-free conditions or employing aqueous media for reactions like the hydrolysis of benzal halides. nih.govorganic-chemistry.org The development of processes that utilize renewable feedstocks is also a key goal in sustainable chemistry. innoget.com

Sustainable StrategyDescriptionPotential Advantage
One-Pot SynthesisCombining multiple reaction steps without isolating intermediates. acs.orgReduced solvent waste, time, and resource consumption.
Flow ChemistryPerforming reactions in continuous-flow reactors for better control and safety.Improved heat transfer, mixing, scalability, and safety.
Green CatalysisUsing photocatalysts, electrocatalysts, or enzymes to drive reactions under mild conditions. rsc.orgrsc.orgHigher selectivity, lower energy consumption, and reduced use of hazardous reagents.
Alternative Solvents/ReagentsEmploying benign solvents like water or ionic liquids, and waste-free reagents. organic-chemistry.orgrsc.orgReduced environmental impact and improved process safety.
Table 1: Emerging Sustainable Synthetic Methodologies.

Exploration of New Reactivity Patterns and Derivatizations

The reactivity of this compound is dictated by its multiple functional groups. The aldehyde moiety is a primary site for transformations, while the bromo- and fluoro-substituted aromatic ring offers opportunities for cross-coupling and nucleophilic substitution reactions.

The aldehyde group can undergo a wide array of reactions to generate diverse molecular scaffolds:

Oxidation: Conversion to the corresponding benzoic acid using mild and environmentally benign oxidants like air. acs.orgresearchgate.net A patent describes the oxidation of a similar compound, 2,3-difluoro-6-methoxybenzaldehyde, to its carboxylic acid using hydrogen peroxide. google.com

Reductive Amination: A powerful tool for synthesizing substituted amines.

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds to produce various alkenes.

Condensation Reactions: Reaction with amines or active methylene (B1212753) compounds to form imines (Schiff bases) or α,β-unsaturated systems, respectively. rsc.orgmdpi.com These products can serve as precursors to complex heterocyclic structures. mdpi.com

The aryl bromide is particularly valuable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of alkyl, aryl, or amino groups. The presence of the other substituents (fluoro, methoxy) can influence the electronic properties and steric environment of the reaction center, potentially affecting reaction rates and selectivity. researchgate.net Sequential functionalization, where one site reacts first followed by another, could allow for the programmed construction of highly complex benzene (B151609) derivatives. nih.gov

Reaction TypeReactive SitePotential Product Class
OxidationAldehydeCarboxylic Acids
Wittig OlefinationAldehydeStyrene Derivatives
CondensationAldehydeImines, Chalcones
Suzuki CouplingAryl BromideBiaryls
Sonogashira CouplingAryl BromideAryl Alkynes
Buchwald-Hartwig AminationAryl BromideAryl Amines
Table 2: Potential Derivatization Reactions.

Advanced Computational Modeling for Reaction Pathway Prediction and Mechanism Elucidation

Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity, complementing experimental work. ucsb.edu For a molecule like this compound, methods such as Density Functional Theory (DFT) can provide profound insights. nih.govnih.gov

Key areas where computational modeling can be applied include:

Mechanism Elucidation: DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows researchers to compare different possible reaction pathways and determine the most kinetically and thermodynamically favorable route. kemdikbud.go.idacs.org For example, modeling the transition states of a nucleophilic attack on the aldehyde can explain stereoselectivity. acs.org

Reactivity Prediction: Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This can guide the design of experiments by suggesting which reagents and conditions are most likely to succeed.

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can be compared with experimental results to confirm the structure of synthesized compounds. nih.govresearchgate.net

Solvent Effects: Using models like the Polarizable Continuum Model (PCM), chemists can simulate how different solvents will affect reaction energies and pathways, aiding in the selection of optimal reaction media. nih.gov

By applying these computational tools, researchers can gain a detailed understanding of the molecule's electronic structure and how its substituents influence its reactivity, thereby accelerating the discovery of new reactions and derivatizations. rsc.orgsmu.edu

Computational MethodApplicationInsight Gained
Density Functional Theory (DFT)Geometry optimization, transition state searching. nih.govReaction energies, activation barriers, and mechanistic pathways.
Frontier Molecular Orbital (FMO) TheoryAnalysis of HOMO and LUMO energy levels. researchgate.netPrediction of reactivity and regioselectivity.
Molecular Electrostatic Potential (MEP)Mapping charge distribution on the molecular surface. researchgate.netIdentification of sites for nucleophilic and electrophilic attack.
Unified Reaction Valley Approach (URVA)Detailed analysis of bond breaking/forming along a reaction path. smu.eduDissection of a reaction into distinct chemical phases.
Table 3: Computational Modeling Techniques and Their Applications.

Integration into Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis lies in the integration of automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new molecules and reactions. seqens.comchemrxiv.org Chemical building blocks like this compound are ideal candidates for inclusion in such platforms. foresight.org

Automated synthesis platforms, often utilizing robotics and flow chemistry, can perform a large number of reactions in parallel, systematically varying parameters such as catalysts, reagents, solvents, and temperature. nih.govnih.gov This allows for the rapid optimization of reaction conditions, a process that would be prohibitively time-consuming using traditional methods. nih.gov

For this compound, an automated workflow could be designed to explore its derivatization. A robotic system could dispense the starting aldehyde into a 96-well plate, followed by the addition of a diverse library of coupling partners (e.g., boronic acids for Suzuki coupling) and various catalysts and ligands. researchgate.net After the reactions are complete, automated analysis, typically by LC-MS or GC-MS, would identify the most successful conditions. nih.gov

This data-rich approach not only accelerates the synthesis of compound libraries for applications like drug discovery but also provides large datasets that can be used for machine learning applications to predict the outcomes of future reactions. chemrxiv.orgyoutube.com The integration of this aldehyde into automated synthesis workflows would significantly enhance its utility as a versatile building block for creating novel and complex chemical entities. researchgate.net

ComponentFunctionExample
Robotic Liquid HandlerPrecisely dispenses reagents, solvents, and catalysts.Hamilton VANTAGE youtube.com
Parallel ReactorAllows for simultaneous reactions under controlled conditions.96-well microplate reactor
Flow Chemistry ModuleEnables continuous synthesis with precise control over parameters.Microfluidic reactors
Automated PurificationIsolates desired products from reaction mixtures.Automated flash chromatography or HPLC
High-Throughput AnalysisRapidly analyzes reaction outcomes.LC-MS, GC-MS
Table 4: Components of an Automated Synthesis and HTE Platform.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-3-fluoro-6-methoxybenzaldehyde, and how are intermediates characterized?

A common synthesis involves sequential halogenation and functional group introduction. Starting with 2-methoxybenzaldehyde, bromination at the 6-position is achieved using bromine with FeBr₃ as a catalyst. Subsequent fluorination at the 3-position employs fluorinating agents like Selectfluor or NFSI under controlled conditions . Intermediates are characterized via NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, IR spectroscopy to verify aldehyde and methoxy groups, and mass spectrometry for molecular weight validation .

Q. What key functional groups influence the reactivity of this compound?

The compound’s reactivity is driven by three groups:

  • Bromine : Undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols.
  • Fluorine : Enhances electron-withdrawing effects, directing electrophilic attacks to specific ring positions.
  • Aldehyde : Participates in condensation (e.g., Knoevenagel) or oxidation/reduction reactions.
    These groups enable modular derivatization, making the compound a versatile building block for heterocycles or drug intermediates .

Q. How do researchers ensure purity and structural fidelity during synthesis?

Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis . Structural fidelity is confirmed by cross-referencing experimental NMR shifts with computational predictions (e.g., DFT-based tools) and comparing IR spectra to databases. Contaminants (e.g., unreacted starting materials) are identified using GC-MS .

Advanced Questions

Q. How can reaction conditions be optimized for regioselective substitution of bromine in this compound?

Regioselectivity in SNAr reactions depends on:

  • Nucleophile strength : Strong nucleophiles (e.g., amines) favor para-substitution relative to the electron-withdrawing aldehyde.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing reaction rates.
  • Temperature : Lower temperatures (0–25°C) minimize side reactions like aldehyde oxidation.
    Experimental optimization using DoE (Design of Experiments) helps identify ideal conditions .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism (e.g., keto-enol shifts in aldehyde derivatives).
  • Residual solvents masking key peaks.
    Solutions include:
  • Variable-temperature NMR to detect dynamic equilibria.
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Repeating syntheses under anhydrous conditions to exclude solvent interference .

Q. How does the substitution pattern of this compound compare to its isomers in catalytic cross-coupling reactions?

Isomers like 6-Bromo-2-fluoro-3-methoxybenzaldehyde exhibit distinct reactivity due to steric and electronic differences. For example:

  • Suzuki-Miyaura coupling : The 3-fluoro-6-methoxy configuration enhances para-selectivity due to reduced steric hindrance compared to 2-fluoro-6-methoxy isomers.
  • Buchwald-Hartwig amination : Electron-withdrawing fluorine at the 3-position accelerates oxidative addition in Pd-catalyzed reactions.
    Comparative studies using Hammett plots or kinetic isotope effects can quantify these differences .

Q. What role does this compound play in synthesizing bioactive molecules, and how are its derivatives validated?

The aldehyde moiety serves as a handle for constructing heterocycles (e.g., quinazolines, benzimidazoles) with potential anticancer or anti-inflammatory activity. Derivatives are validated via:

  • In vitro assays : IC₅₀ determination against cancer cell lines (e.g., MCF-7, HeLa).
  • Docking studies : Computational screening against targets like EGFR or COX-2.
  • ADMET profiling : Assessing solubility, metabolic stability, and toxicity in early-stage drug discovery .

Methodological Notes

  • Data Validation : Cross-check experimental results with computational models (e.g., Gaussian for IR/NMR simulations) .
  • Contradiction Management : Use orthogonal techniques (e.g., X-ray crystallography for ambiguous structures) .
  • Scalability : Pilot-scale reactions (1–10 mmol) ensure reproducibility before larger batches .

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